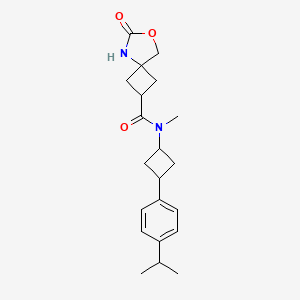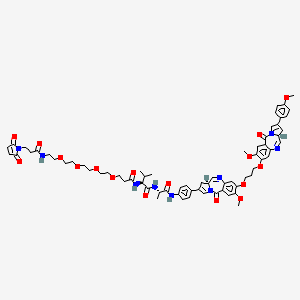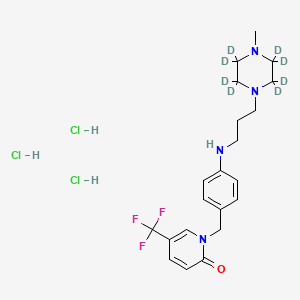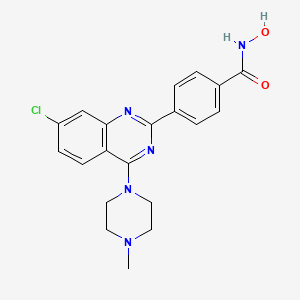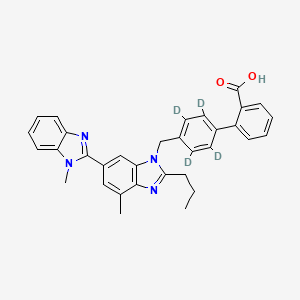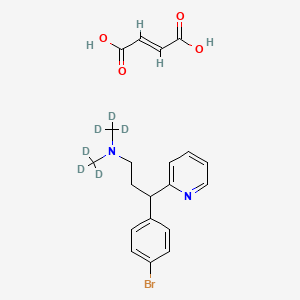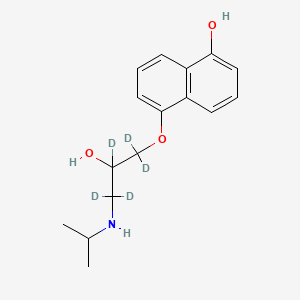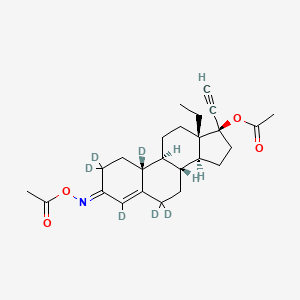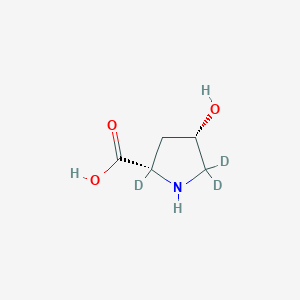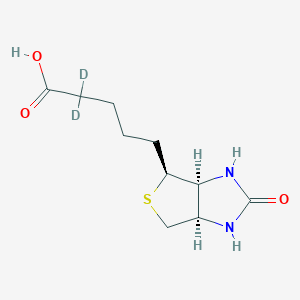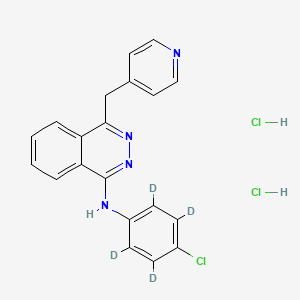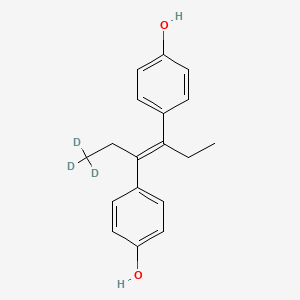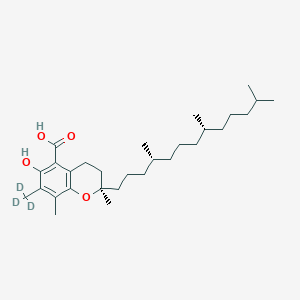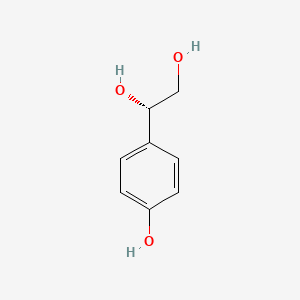
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol typically involves the use of starting materials such as 4-hydroxybenzaldehyde and ethylene glycol. One common synthetic route includes the reduction of 4-hydroxybenzaldehyde using sodium borohydride in the presence of ethylene glycol. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4-hydroxybenzaldehyde in the presence of ethylene glycol. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Substitution reactions involve the use of halogenating agents like thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.
Major Products Formed
科学研究应用
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to influence signaling pathways related to cell growth and differentiation.
相似化合物的比较
Similar Compounds
1-(4-Hydroxyphenyl)ethanol: Similar in structure but lacks the second hydroxyl group on the ethane backbone.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the ethane-1,2-diol structure.
4-Hydroxybenzyl alcohol: Features a benzyl alcohol group rather than the ethane-1,2-diol structure.
Uniqueness
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is unique due to its specific combination of a hydroxyphenyl group and an ethane-1,2-diol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |
InChI 键 |
VYRWCSXMABWFDW-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@@H](CO)O)O |
规范 SMILES |
C1=CC(=CC=C1C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



